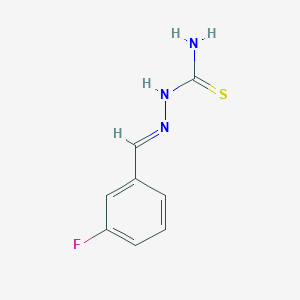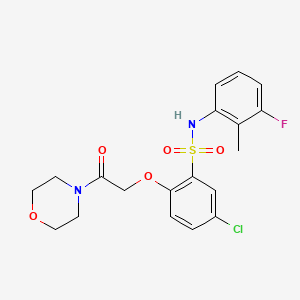
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is a complex organic compound that features a benzodioxole moiety and an indene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole is then alkylated using an appropriate alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Formation of the Indene Carboxamide: The indene structure is synthesized separately, often starting from indanone, which undergoes various transformations including reduction and amide formation.
Coupling Reaction: The final step involves coupling the benzodioxol-5-ylmethyl group with the indene carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Shares the benzodioxole moiety but differs in the amine structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole group, used in different applications.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is unique due to its combination of the benzodioxole and indene carboxamide structures, which confer specific chemical and biological properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide |
InChI |
InChI=1S/C18H17NO3/c20-18(15-8-13-3-1-2-4-14(13)9-15)19-10-12-5-6-16-17(7-12)22-11-21-16/h1-7,15H,8-11H2,(H,19,20) |
InChI Key |
DPXPCFRJKUYEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline](/img/structure/B11058252.png)
![2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11058264.png)

![2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11058269.png)

![Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11058273.png)
![Ethyl 4-[({2-[2-(acetylamino)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11058276.png)
![4-amino-8-(2,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11058284.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B11058289.png)
![4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid](/img/structure/B11058291.png)
![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11058300.png)
![4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]](/img/structure/B11058306.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide](/img/structure/B11058313.png)

